Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-
Description
Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- (CAS: 391210-10-9), is a fluorinated and iodinated benzoyl chloride derivative with a molecular formula of C₁₆H₁₄F₃IN₂O₄ and a molecular weight of 482.19 g/mol . This compound is a key intermediate in synthesizing MEK (mitogen-activated protein kinase kinase) inhibitors, particularly PD0325901 (also known as XL518 or GDC-0973), which targets the MAPK/ERK pathway for cancer therapy . Its structure features:
- A benzoyl chloride core with 3,4-difluoro substitutions.
- A 2-fluoro-4-iodophenyl amino group at the 2-position.
- A (2R)-2,3-dihydroxypropoxy side chain .
Synthetic routes involve coupling reactions between halogenated anilines and benzoyl chlorides, followed by purification via column chromatography and characterization by ¹⁹F NMR, HRMS, and melting point analysis .
Properties
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3INO/c14-13(20)7-2-3-8(15)11(17)12(7)19-10-4-1-6(18)5-9(10)16/h1-5,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGUXWNSXRIIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70835048 | |
| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70835048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833451-96-0 | |
| Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70835048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- typically involves multi-step organic reactions. One common method includes the halogenation of benzoyl chloride derivatives, followed by amination reactions to introduce the amino group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing advanced chemical reactors and purification systems. The use of automated systems ensures consistency and efficiency in production, meeting the high demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles, replacing the chlorine atom.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: Participates in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are used in substitution reactions.
Oxidizing Agents: Like potassium permanganate, are used for oxidation.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction.
Major Products Formed
The major products formed from these reactions include various substituted benzoyl derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and reactivity, allowing it to modulate various biochemical pathways. This compound can inhibit or activate specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs with variations in substituents, halogenation patterns, or functional groups. Below is a detailed analysis:
Table 1: Structural and Physical Properties Comparison
Key Findings from Comparative Studies
Biological Activity :
- The target compound and PD0325901 exhibit potent MEK1/2 inhibition (IC₅₀ < 1 nM) due to their diphenylamine core and halogenated substituents, which enhance binding to the ATP pocket of MEK .
- Replacing the 2-fluoro group with 2-chloro (as in ) reduces metabolic stability but increases steric hindrance, affecting potency .
Synthetic Yields: Derivatives with aminobutoxy (7c) or aminopentyloxy (7d) side chains achieve high yields (72–95%) compared to carboxylic acid derivatives (8a–e, 75–90%) .
Physicochemical Properties: The (2R)-2,3-dihydroxypropoxy group in PD0325901 improves water solubility and bioavailability compared to non-hydroxylated analogs .
Thermal Stability :
- Melting points correlate with structural rigidity. For example, compound 7e (197.5–198.5°C) has higher thermal stability than 7d (88.5–89.5°C) due to its extended ethoxyethoxy side chain .
Table 2: Key Functional Differences
Biological Activity
Benzoyl chloride, specifically 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-, is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research findings.
Molecular Formula: C13H7F3INO2
Molecular Weight: 393.1 g/mol
CAS Number: 391211-97-5
SMILES Notation: OC(=O)c1ccc(F)c(F)c1Nc2ccc(I)cc2F
This compound is characterized by its unique structure, which includes multiple fluorine and iodine substituents that enhance its reactivity and biological interactions.
Benzoyl chloride derivatives often act as intermediates in the synthesis of various biologically active compounds. The presence of halogen atoms (fluorine and iodine) can significantly influence the compound's interaction with biological targets, such as enzymes or receptors.
- Inhibition of Enzymatic Activity: Research indicates that benzoyl chloride derivatives can inhibit specific enzymes linked to cancer proliferation. For instance, studies have shown that compounds similar to 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]- exhibit inhibitory effects on purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism in cancer cells .
- Cellular Uptake and Metabolism: The introduction of halogen atoms enhances lipophilicity, facilitating better cellular uptake. This characteristic is vital for compounds intended for therapeutic use, as it can lead to increased bioavailability and efficacy in target tissues.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of benzoyl chloride derivatives:
Case Study 1: Antitumor Activity
In a study conducted by Butler et al., the compound demonstrated significant antitumor activity against various cancer cell lines, including T-cell lymphoblastic leukemia cells. The inhibition of PNP was identified as a critical mechanism contributing to its anticancer effects .
Case Study 2: Radiopharmaceutical Applications
Research highlighted the potential use of benzoyl chloride derivatives in radiopharmaceuticals for imaging and therapeutic purposes. The stability of these compounds in biological systems was evaluated, showing promising results for future applications in targeted cancer therapy .
Q & A
Q. What are the primary synthetic routes for preparing Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-?
The compound is synthesized via a multi-step process:
- Step 1 : React 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid with an acid fluoride to generate the benzoyl chloride derivative .
- Step 2 : Couple intermediates (e.g., XXXIa and XXXIb), where XXXIb is prepared by lithiation of 1-Boc-piperidine followed by reaction with a ketone and Mosher ester resolution for chiral separation .
- Step 3 : Remove protecting groups (Boc/Cbz) under acidic or hydrogenation conditions .
Alternative routes may involve enantioselective synthesis using chiral auxiliaries or catalysts .
Q. How do the electronic effects of fluorine and iodine substituents influence the compound’s reactivity and binding interactions?
The fluorine atoms act as strong electron-withdrawing groups, polarizing the aromatic ring and enhancing electrophilic substitution resistance. The iodine atom contributes steric bulk and participates in halogen bonding, which can stabilize interactions with hydrophobic pockets in biological targets (e.g., MEK kinase). These combined effects improve binding affinity and metabolic stability .
Q. What analytical techniques are critical for confirming the purity and structural integrity of the compound?
- HPLC : Assess purity (>97% by reverse-phase chromatography) .
- NMR : Confirm regiochemistry and substituent positions (e.g., aromatic proton shifts for fluorine/iodine substitution) .
- Mass Spectrometry : Verify molecular weight (e.g., 482.19 g/mol for PD0325901 derivatives) .
- X-ray Diffraction : Resolve polymorphic forms (e.g., Form IV in polymorph studies) .
Q. What stability and solubility considerations are critical for in vivo studies?
- Solubility : The compound is typically reconstituted in DMSO (≥56 mg/mL) for cell-based assays. For in vivo use, co-solvents like PEG-400 or cyclodextrins may improve aqueous solubility .
- Storage : Store as a pale purple solid at -20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve racemic mixtures during synthesis to obtain enantiomerically pure products?
- Chiral Resolution : Use Mosher ester formation (via reaction with α-methoxy-α-trifluoromethylphenylacetic acid chloride) to separate enantiomers by HPLC .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidine) during ketone reduction or coupling steps to favor a single enantiomer .
Q. How does the polymorphic form of the compound affect its MEK inhibitory activity?
Polymorph Form IV (disclosed in Warner-Lambert’s patent) exhibits superior crystallinity and thermal stability compared to other forms. This enhances bioavailability and batch consistency in preclinical studies. Characterize polymorphs via DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) to correlate structure-activity relationships .
Q. What in vitro assays are used to evaluate MEK inhibitory activity?
- Kinase Assays : Measure IC50 values using recombinant MEK1/MEK2 and ATP analogs (e.g., ADP-Glo™ Kinase Assay) .
- Cell Proliferation : Test efficacy in BRAF/RAS-mutant cancer lines (e.g., A375 melanoma) using MTT or CellTiter-Glo .
- Western Blotting : Quantify ERK1/2 phosphorylation inhibition as a downstream biomarker .
Q. How do structural modifications in derivatives (e.g., PD0325901) enhance MEK inhibition?
PD0325901 substitutes the benzoyl chloride group with a dihydroxypropoxy side chain, improving solubility and reducing off-target effects. The (R)-enantiomer shows 10-fold higher potency than (S) due to better fit in MEK’s allosteric pocket . SAR studies suggest that halogen placement (iodine at 4-position) is critical for binding to MEK’s hydrophobic region .
Q. How should researchers address discrepancies in reported IC50 values across studies?
- Assay Validation : Standardize ATP concentrations (e.g., 10 µM) and incubation times (60–90 mins) to minimize variability .
- Compound Integrity : Re-test purity via HPLC and NMR if values deviate >20% from literature (e.g., 2.1 nM in A375 cells vs. 4.5 nM in HT-29) .
- Cell Line Variability : Account for genetic background differences (e.g., BRAF V600E vs. KRAS mutations) .
Q. What strategies optimize reaction yields in the coupling step with intermediate XXXIb?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
